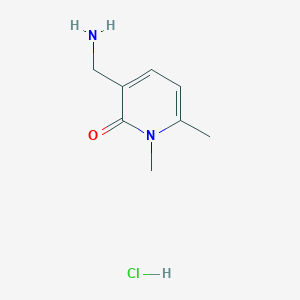

![molecular formula C11H11B B1383526 1-(4-溴苯基)双环[1.1.1]戊烷 CAS No. 1823935-76-7](/img/structure/B1383526.png)

1-(4-溴苯基)双环[1.1.1]戊烷

描述

“1-(4-Bromophenyl)bicyclo[1.1.1]pentane” is a compound that belongs to the family of bicyclo[1.1.1]pentanes (BCPs). BCPs are established as attractive bioisosteres for para-substituted benzene rings . They are highly strained carbocycles that have fascinated the chemical community for decades because of their unique structure . The difficulty in their large-scale preparation is still a problem, that often outweighs the corresponding derivatives to becoming clinical candidates .

Synthesis Analysis

BCPs can be synthesized using various methods. One approach involves the installation of the BCP unit on the xanthate moiety by means of a radical exchange process . Another method involves the use of a continuous flow process to generate [1.1.1]propellane on demand, which can directly be derivatized into various BCP species . A recent advance in the synthetic chemistry of BCPs focuses on a radical multicomponent carboamination of [1.1.1]propellane .

Molecular Structure Analysis

The molecular structure of BCPs consists of three rings of four carbon atoms each . They are highly strained molecules . The bridgehead substituents perfectly replicate the 180° exit vector of the para-arene, albeit with ∼1 Å shorter substituent separation .

Chemical Reactions Analysis

BCPs can undergo various chemical reactions. For instance, BCPs can be functionalized using a radical multicomponent carboamination of [1.1.1]propellane . BCPs can also be used to synthesize 1,3-disubstituted BCP derivatives. Propellane is reduced by lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated BCP, which can react with various electrophiles .

科学研究应用

Materials Science

Bicyclo[1.1.1]pentane (BCP) derivatives, such as “1-(4-Bromophenyl)bicyclo[1.1.1]pentane”, have been extensively used in materials science . They have been applied as:

- Molecular rods : These are used to construct complex molecular structures.

- Molecular rotors : These are used in the development of molecular machines or nanomachines.

- Supramolecular linker units : These are used to connect two or more molecules together in a supramolecular complex.

Liquid Crystals

BCP derivatives have also found applications in the creation of liquid crystals . These materials have properties between those of conventional liquids and those of solid crystals, and are used in a variety of technological applications, particularly in display technology .

FRET Sensors

BCP derivatives have been used in the development of Förster Resonance Energy Transfer (FRET) sensors . These sensors are used to measure the distance between two chromophores, and are widely used in biological research .

Metal–Organic Frameworks

BCP derivatives have been used in the construction of metal–organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands, and are used in a variety of applications, including gas storage, separation, and catalysis .

Drug Discovery

The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .

Anti-Inflammatory Drugs

A practical scalable approach to fluoro-substituted bicyclo-[1.1.1]pentanes (F-BCPs) has been developed . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring .

未来方向

The future directions in the field of BCPs involve overcoming the challenges in their synthesis and functionalization . There is a need for a versatile strategy for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives . Furthermore, the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors presents new challenges and directions for the field .

作用机制

Target of Action

1-(4-Bromophenyl)bicyclo[1.1.1]pentane (BCP) is a bioisostere for para-substituted benzene rings in drug design .

Mode of Action

The mode of action of BCP is primarily through its physicochemical properties. As a bioisostere for para-substituted benzene rings, BCP can mimic the geometry and substituent exit vectors of a benzene ring, while also offering beneficial properties . This can lead to enhanced solubility, membrane permeability, and reduced metabolic susceptibility .

Biochemical Pathways

It’s known that bcps, when used as replacements in drug molecules, can influence their permeability, aqueous solubility, and in vitro metabolic stability . This suggests that BCP may affect the biochemical pathways related to these properties.

Pharmacokinetics

BCP has been found to influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug molecules. Specifically, it has been reported to enhance the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules . These properties are crucial for the bioavailability of a drug, suggesting that BCP could potentially enhance the bioavailability of drug molecules.

Result of Action

The molecular and cellular effects of BCP’s action are primarily related to its influence on the physicochemical properties of drug molecules. By enhancing permeability, aqueous solubility, and in vitro metabolic stability, BCP can potentially improve the efficacy of drug molecules .

属性

IUPAC Name |

1-(4-bromophenyl)bicyclo[1.1.1]pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEHNVZISFSOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)bicyclo[1.1.1]pentane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

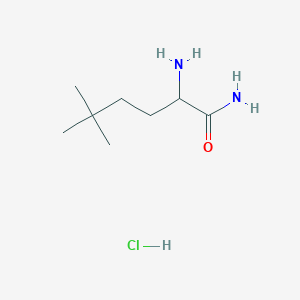

![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)

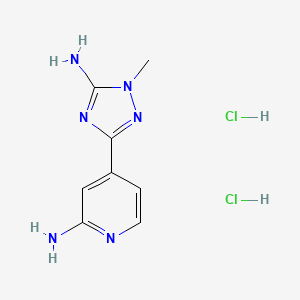

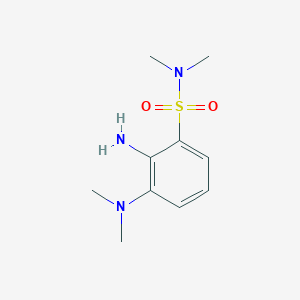

![ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride](/img/structure/B1383449.png)

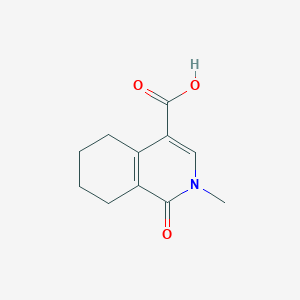

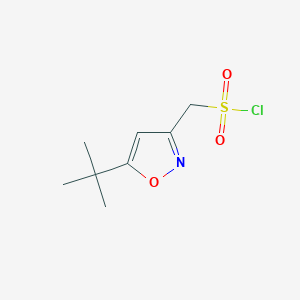

![Pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8-carboxylic acid](/img/structure/B1383458.png)

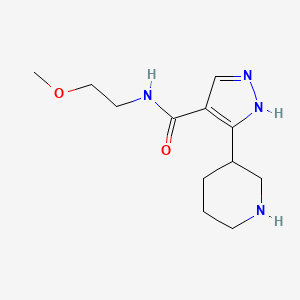

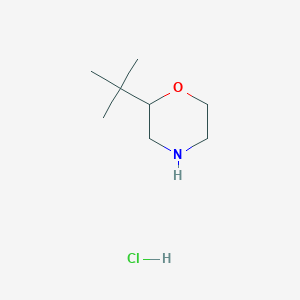

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate](/img/structure/B1383465.png)

![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B1383466.png)